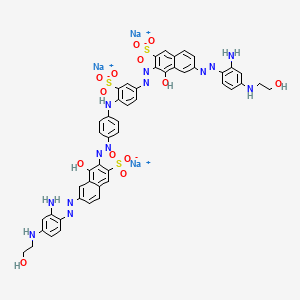

C.I. Direct black 32

Beschreibung

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

CAS-Nummer |

6428-38-2 |

|---|---|

Molekularformel |

C48H40N13Na3O13S3 |

Molekulargewicht |

1172.1 g/mol |

IUPAC-Name |

trisodium;6-[[2-amino-4-(2-hydroxyethylamino)phenyl]diazenyl]-3-[[4-[4-[[7-[[2-amino-4-(2-hydroxyethylamino)phenyl]diazenyl]-1-hydroxy-3-sulfonatonaphthalen-2-yl]diazenyl]-2-sulfonatoanilino]phenyl]diazenyl]-4-hydroxynaphthalene-2-sulfonate |

InChI |

InChI=1S/C48H43N13O13S3.3Na/c49-37-23-30(51-15-17-62)9-12-39(37)58-55-32-3-1-26-19-43(76(69,70)71)45(47(64)35(26)21-32)60-54-29-7-5-28(6-8-29)53-41-14-11-34(25-42(41)75(66,67)68)57-61-46-44(77(72,73)74)20-27-2-4-33(22-36(27)48(46)65)56-59-40-13-10-31(24-38(40)50)52-16-18-63;;;/h1-14,19-25,51-53,62-65H,15-18,49-50H2,(H,66,67,68)(H,69,70,71)(H,72,73,74);;;/q;3*+1/p-3 |

InChI-Schlüssel |

ZCLZGAIIRSGUNH-UHFFFAOYSA-K |

Kanonische SMILES |

C1=CC(=CC=C1NC2=C(C=C(C=C2)N=NC3=C(C=C4C=CC(=CC4=C3O)N=NC5=C(C=C(C=C5)NCCO)N)S(=O)(=O)[O-])S(=O)(=O)[O-])N=NC6=C(C=C7C=CC(=CC7=C6O)N=NC8=C(C=C(C=C8)NCCO)N)S(=O)(=O)[O-].[Na+].[Na+].[Na+] |

Andere CAS-Nummern |

6428-38-2 12236-90-7 |

Piktogramme |

Irritant |

Herkunft des Produkts |

United States |

Foundational & Exploratory

C.I. Direct Black 32: A Technical Overview

C.I. Name: C.I. Direct Black 32 C.I. Number: 35440 CAS Number: 6428-38-2 Chemical Class: Multi-azo Dye

Introduction

This compound is a substantive dye, meaning it can be applied directly to cellulosic fibers such as cotton, viscose, and paper without the need for a mordant. It belongs to the multi-azo class of dyes, characterized by the presence of multiple nitrogen-nitrogen double bonds (-N=N-) which act as chromophores. This dye is primarily used in the textile and paper industries to produce a deep black coloration. Its applications include the dyeing and printing of cotton, cellulose fibers, and silk.[1]

Physicochemical Properties

This compound is a grey to black powder.[1] Its key physicochemical properties are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C48H40N13Na3O13S3 | [1] |

| Molecular Weight | 1172.08 g/mol | [1] |

| Appearance | Grey to black powder | [1] |

Behavior in Concentrated Acids and Bases:

-

Strong Sulfuric Acid: Dissolves to form a red-purple solution, which yields a black-purple precipitate upon dilution.[1]

-

Strong Hydrochloric Acid: Forms a black precipitate.[1]

-

Thick Sodium Hydroxide Solution: Forms a dark purple precipitate.[1]

Fastness Properties

The fastness properties of a dye refer to the resistance of the color to various environmental factors. The following table outlines the ISO fastness ratings for this compound. The ratings are on a scale of 1 to 5, where 5 represents the highest fastness.

| Fastness Property | Fading | Staining | Reference |

| Acid Resistance | 4 | [1] | |

| Alkali Resistance | 4 | [1] | |

| Light Fastness | 4 | [1] | |

| Soaping | 3-4 | [1] | |

| Water | 4 | [1] |

Synthesis

The synthesis of this compound is a multi-step process involving diazotization and coupling reactions.

Manufacturing Method Overview

The synthesis involves the following key steps:

-

Double diazotization of 5-Amino-2-(4-aminophenylamino)benzenesulfonic acid.

-

Coupling of the product from step 1 with 2 moles of 6-Amino-4-hydroxynaphthalene-2-sulfonic acid under alkaline conditions.

-

Double diazotization of the resulting product from step 2.

-

Coupling of the product from step 3 with 2 moles of 2-(3-Aminophenylamino)ethanol to yield the final this compound dye.[1]

Synthesis Workflow Diagram

The following diagram illustrates the logical workflow of the synthesis process.

References

An In-depth Technical Guide to C.I. Direct Black 32

CAS Registry Number: 6428-38-2

This technical guide provides a comprehensive overview of C.I. Direct Black 32, a multi-azo class dye. The information is intended for researchers, scientists, and drug development professionals, with a focus on its chemical properties, potential toxicological profile, and relevant experimental considerations.

Chemical and Physical Properties

This compound, also known as C.I. 35440 and Direct Black 2B, is a complex organic molecule used primarily in the textile industry for dyeing cotton and other cellulosic fibers.[1] Its chemical structure and properties are summarized below.

| Property | Value | Reference |

| CAS Registry Number | 6428-38-2 | [1] |

| C.I. Name | Direct Black 32 | [1] |

| C.I. Number | 35440 | [1] |

| Molecular Formula | C₄₈H₄₀N₁₃Na₃O₁₃S₃ | [1] |

| Molecular Weight | 1172.08 g/mol | [1] |

| Chemical Class | Multi-azo dye | [1] |

| Appearance | Grey to black powder | [1] |

| Solubility | Information not available |

Toxicological Profile

Specific toxicological data for this compound is limited in the public domain. However, due to its classification as an azo dye, its potential for metabolic activation to harmful aromatic amines is a significant concern. Many azo dyes are known to be metabolized by azoreductases in the liver, gut bacteria, and other tissues, leading to the cleavage of the azo bond and the release of constituent aromatic amines. Some of these metabolites are known or suspected carcinogens.[2]

Studies on other direct azo dyes, such as C.I. Direct Black 38, have demonstrated their carcinogenicity in animal models.[2][3][4] C.I. Direct Black 38 has been shown to be mutagenic in the Salmonella test system and is metabolized to the known human carcinogen benzidine.[2] While the specific metabolites of this compound are not documented in the available literature, its complex multi-azo structure suggests the potential for it to be metabolized into multiple aromatic amine species. Therefore, this compound should be handled with caution as a potential carcinogen.

Experimental Protocols

Due to the lack of specific experimental protocols for this compound in the reviewed literature, the following methodologies are based on studies of analogous direct azo dyes, such as C.I. Direct Black 38. These protocols are provided as a general guide and should be adapted and validated for this compound.

Disclaimer: The following protocols are not specific to this compound and are based on research conducted on other, structurally related azo dyes. Researchers should use this information as a starting point and develop specific protocols based on their own experimental needs and safety assessments.

In Vitro Mutagenicity Assay (Ames Test)

This protocol is based on the methodology used for testing C.I. Direct Black 38.[2]

Objective: To assess the mutagenic potential of this compound using Salmonella typhimurium strains.

Materials:

-

Salmonella typhimurium strains (e.g., TA98, TA100)

-

This compound

-

S9 metabolic activation system (from rat liver)

-

Top agar

-

Minimal glucose agar plates

-

Positive and negative controls

Procedure:

-

Prepare a series of dilutions of this compound in a suitable solvent (e.g., DMSO).

-

In a test tube, combine the test solution, the bacterial culture, and either the S9 mix (for metabolic activation) or a buffer.

-

Pre-incubate the mixture at 37°C with gentle shaking.

-

Add top agar to the tube, mix, and pour the contents onto a minimal glucose agar plate.

-

Incubate the plates at 37°C for 48-72 hours.

-

Count the number of revertant colonies on each plate.

-

A significant, dose-dependent increase in the number of revertant colonies compared to the negative control indicates a mutagenic effect.

Anaerobic/Aerobic Degradation and Metabolite Analysis

This protocol is adapted from studies on the decolorization and degradation of C.I. Direct Black 38.[5][6]

Objective: To study the degradation of this compound under anaerobic and aerobic conditions and to identify potential aromatic amine metabolites.

Materials:

-

Anaerobic and aerobic bioreactors

-

Bacterial culture (e.g., mixed culture from wastewater treatment plant)

-

Nutrient medium

-

This compound

-

Analytical instrumentation (HPLC, GC-MS)

Procedure:

-

Anaerobic Stage:

-

Set up an anaerobic bioreactor with the bacterial culture and nutrient medium.

-

Introduce this compound at a specific concentration.

-

Monitor the decolorization of the medium over time using a spectrophotometer.

-

Collect samples at regular intervals for analysis of the parent dye concentration and potential metabolites by HPLC.

-

-

Aerobic Stage:

-

Transfer the effluent from the anaerobic reactor to an aerobic bioreactor.

-

Monitor the degradation of any remaining parent dye and the anaerobic metabolites.

-

Collect samples for HPLC and GC-MS analysis to identify and quantify the final degradation products.

-

-

Metabolite Identification:

-

Use HPLC to separate the components in the collected samples.

-

Use GC-MS to identify the chemical structure of the separated metabolites by comparing their mass spectra to known standards and libraries.

-

Signaling Pathways and Experimental Workflows

The primary toxicological concern for azo dyes is their metabolism to carcinogenic aromatic amines. The general pathway for this bioactivation is illustrated below.

Caption: General metabolic activation pathway of azo dyes leading to potential carcinogenicity.

The following diagram illustrates a typical workflow for assessing the ecotoxicity of an azo dye.

Caption: A typical workflow for the ecotoxicological assessment of an azo dye.

References

- 1. worlddyevariety.com [worlddyevariety.com]

- 2. Benzidine - Based Dyes: Direct Black 38, Direct Brown 95 and Direct Blue 6 Dyes | Occupational Safety and Health Administration [osha.gov]

- 3. Thirteen-week subchronic toxicity studies of Direct Blue 6, Direct Black 38, and Direct Brown 95 dyes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 13-week subchronic toxicity studies of direct blue 6, direct black 38, and direct brown 95 dyes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Monitoring of toxicity and intermediates of C.I. Direct Black 38 azo dye through decolorization in an anaerobic/aerobic sequential reactor system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Synthesis and Manufacturing of C.I. Direct Black 32

For Researchers, Scientists, and Drug Development Professionals

Abstract

C.I. Direct Black 32, a multi-azo dye, is a complex organic molecule utilized in various industrial applications for its intense black coloration. This technical guide provides a comprehensive overview of its synthesis and manufacturing, detailing the chemical intermediates, reaction mechanisms, and purification processes. The synthesis is a multi-step process involving sequential diazotization and coupling reactions. This document outlines the synthetic pathway, provides representative experimental protocols, and summarizes key data in tabular format. Furthermore, visualizations of the synthesis pathway and a general experimental workflow are provided to facilitate a deeper understanding of the manufacturing process. While the core application of this compound is as a colorant, this guide also addresses the relevance of signaling pathway interactions for the target audience.

Chemical Identity

| Property | Value |

| C.I. Name | Direct Black 32 |

| C.I. Number | 35440 |

| CAS Number | 6428-38-2 |

| Molecular Formula | C₄₈H₄₀N₁₃Na₃O₁₃S₃ |

| Molecular Weight | 1172.08 g/mol [1] |

| Chemical Class | Multi-azo dye |

| Appearance | Grey to black powder[1] |

Synthesis Pathway Overview

The manufacturing of this compound is a convergent synthesis that involves the preparation of three key intermediates, followed by a series of diazotization and coupling reactions. The overall process can be summarized as follows:

-

Synthesis of Intermediates:

-

5-Amino-2-(4-aminophenylamino)benzenesulfonic acid

-

6-Amino-4-hydroxynaphthalene-2-sulfonic acid (Gamma acid)

-

2-(3-Aminophenylamino)ethanol

-

-

First Diazotization and Coupling: Double diazotization of 5-Amino-2-(4-aminophenylamino)benzenesulfonic acid followed by coupling with two equivalents of 6-Amino-4-hydroxynaphthalene-2-sulfonic acid under alkaline conditions.

-

Second Diazotization and Coupling: The resulting intermediate from the first coupling is then subjected to another double diazotization and subsequently coupled with two equivalents of 2-(3-Aminophenylamino)ethanol to yield the final this compound dye.[1]

Synthesis of Intermediates

5-Amino-2-(4-aminophenylamino)benzenesulfonic acid

This intermediate, also known as 4,4'-Diaminodiphenylamine-2-sulfonic acid, is a crucial building block. Its synthesis typically involves the reaction of a suitable aniline derivative with a halosulfonic acid, followed by amination and reduction steps. A general synthetic approach involves the sulfonation of an appropriate diphenylamine precursor, followed by nitration and subsequent reduction of the nitro groups to amino groups.

6-Amino-4-hydroxynaphthalene-2-sulfonic acid (Gamma Acid)

Gamma acid is a widely used coupling component in the dye industry. Its production generally starts from 2-naphthol. The synthesis involves sulfonation, nitration, reduction, and alkali fusion steps. A common method is the sulfonation of 2-naphthol, followed by caustic fusion to introduce a hydroxyl group, and then a Bucherer reaction or a similar amination process to introduce the amino group.[2]

2-(3-Aminophenylamino)ethanol

This intermediate can be synthesized through the reaction of 3-nitroaniline with ethylene oxide to form 2-(3-nitrophenylamino)ethanol, followed by the reduction of the nitro group to an amino group. The reduction can be achieved using various methods, such as catalytic hydrogenation with a Raney nickel catalyst.

Experimental Protocols

The following are generalized experimental protocols for the synthesis of this compound, based on standard procedures for multi-azo dye manufacturing. Precise conditions may vary based on industrial practices and desired product specifications.

General Experimental Workflow

Step 1: First Diazotization and Coupling

-

Diazotization: 5-Amino-2-(4-aminophenylamino)benzenesulfonic acid is dissolved in an aqueous solution of hydrochloric acid and cooled to 0-5 °C. An aqueous solution of sodium nitrite is added dropwise while maintaining the temperature below 5 °C to form the tetra-azonium salt. The completion of the diazotization is monitored using starch-iodide paper.

-

Coupling: In a separate vessel, two molar equivalents of 6-Amino-4-hydroxynaphthalene-2-sulfonic acid are dissolved in an alkaline solution (e.g., sodium carbonate or sodium hydroxide) and cooled to 0-5 °C. The cold tetra-azonium salt solution is then slowly added to the alkaline solution of the coupling component with vigorous stirring. The pH is maintained in the alkaline range (pH 8-10) to facilitate the coupling reaction. The reaction progress is monitored by spot tests to ensure the consumption of the diazonium salt. The resulting disazo intermediate precipitates from the solution.

Step 2: Second Diazotization and Coupling

-

Isolation and Redissolution: The precipitated disazo intermediate from Step 1 is filtered and washed. It is then redissolved in a suitable aqueous medium.

-

Diazotization: The redissolved intermediate is subjected to a second double diazotization under similar conditions as in Step 1 (acidic medium, low temperature, and addition of sodium nitrite).

-

Coupling: Two molar equivalents of 2-(3-Aminophenylamino)ethanol are dissolved in a weakly acidic to neutral aqueous solution. The cold tetra-azonium salt solution from the previous step is then slowly added with stirring, while maintaining the temperature and pH within a controlled range. The coupling reaction leads to the formation of the final this compound dye.

Isolation and Purification

The final dye is typically isolated from the reaction mixture by "salting out," which involves the addition of a salt like sodium chloride to decrease its solubility in water. The precipitated dye is then collected by filtration, washed with a brine solution to remove impurities, and dried.

For higher purity, the crude dye can be further purified by recrystallization from a suitable solvent or by other chromatographic techniques.

Quantitative Data

Precise quantitative data for the industrial manufacturing of this compound is often proprietary. However, based on general azo dye synthesis, the following table provides representative data.

| Parameter | Typical Value/Range | Notes |

| Molar Ratio (Amine:Nitrite) | 1 : 1.05 - 1.1 | A slight excess of nitrite ensures complete diazotization. |

| Diazotization Temperature | 0 - 5 °C | Crucial for the stability of the diazonium salt. |

| Coupling pH (First) | 8 - 10 | Alkaline conditions are required for coupling with naphthols. |

| Coupling pH (Second) | 6 - 8 | Weakly acidic to neutral for coupling with the aminoethanol derivative. |

| Reaction Time (Diazotization) | 30 - 60 minutes | Varies with the specific amine. |

| Reaction Time (Coupling) | 1 - 4 hours | Monitored for completion. |

| Overall Yield | 70 - 90% | Highly dependent on process optimization. |

Characterization and Quality Control

The final product and intermediates are typically characterized using a variety of analytical techniques to ensure quality and consistency.

| Analytical Technique | Purpose |

| UV-Vis Spectroscopy | To determine the maximum absorption wavelength (λmax) and confirm the coloristic properties. |

| FTIR Spectroscopy | To identify the characteristic functional groups such as -N=N- (azo), -OH (hydroxyl), -NH (amino), and -SO₃H (sulfonic acid). |

| High-Performance Liquid Chromatography (HPLC) | To assess the purity of the dye and quantify any impurities or unreacted starting materials.[3] |

| Mass Spectrometry (MS) | To confirm the molecular weight of the final product and intermediates. |

| Thin Layer Chromatography (TLC) | A quick method to monitor the progress of the reaction and check for the presence of impurities.[3] |

Signaling Pathway Interactions

For the intended audience of drug development professionals, it is important to address the potential for interaction with biological signaling pathways. Azo dyes, as a class of compounds, have been studied for their biological activities. Some azo compounds have been shown to have antiproliferative effects on cancer cells and can inhibit certain intracellular signal transduction pathways.[4] Exposure to some azo dyes has also been linked to the activation of the Nrf2 signaling pathway, which is involved in the cellular response to oxidative stress.[5]

However, this compound is a direct dye designed for strong adhesion to cellulosic fibers and is not developed for pharmaceutical applications. Its large, multi-ring structure and high degree of sulfonation are optimized for dyeing properties rather than specific biological interactions. There is currently no specific evidence in the scientific literature to suggest that this compound is designed to or selectively interacts with any particular signaling pathway in a manner relevant to drug development. Its biological effects are more likely to be associated with general cytotoxicity or the metabolic cleavage of the azo bonds, which can release potentially harmful aromatic amines.

Conclusion

The synthesis of this compound is a complex and multi-step process that relies on well-established principles of azo dye chemistry. The successful manufacturing of this dye requires careful control over reaction conditions, including temperature, pH, and stoichiometry. This technical guide provides a foundational understanding of the synthesis pathway, experimental procedures, and analytical considerations for this important industrial colorant. While the primary application of this compound is in the dyeing industry, an awareness of the potential biological activities of the broader class of azo compounds is pertinent for professionals in the life sciences. Further research into the specific toxicological profile of this compound is recommended for a complete safety assessment.

References

- 1. worlddyevariety.com [worlddyevariety.com]

- 2. 6-Amino-4-hydroxy-2-naphthalenesulfonic acid | 90-51-7 [chemicalbook.com]

- 3. CI Direct Blue 218 - Gentian Violet, Leucogentian Violet, Malachite Green, Leucomalachite Green, and CI Direct Blue 218 - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. The effect of Azo-dyes on glioblastoma cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The Impact Of Azo Dye Exposure On Nrf2 Activation And Oxidative Stress Markers In Textile Workers [openbiochemistryjournal.com]

Solubility and stability of C.I. Direct Black 32 in different solvents

For Researchers, Scientists, and Drug Development Professionals

Introduction

C.I. Direct Black 32, also known by its Colour Index number 35440 and CAS number 6428-38-2, is a multi-azo class direct dye. Its chemical formula is C₄₈H₄₀N₁₃Na₃O₁₃S₃, with a molecular weight of 1172.08 g/mol .[1][2] This technical guide provides a comprehensive overview of the known solubility and stability characteristics of this compound, intended to assist researchers, scientists, and professionals in drug development in its application and handling. While specific quantitative data is limited in publicly available literature, this guide synthesizes the available qualitative information and outlines standard experimental protocols for determining these properties.

Chemical and Physical Properties

| Property | Value | Reference |

| C.I. Name | Direct Black 32 | [1] |

| C.I. Number | 35440 | [1] |

| CAS Number | 6428-38-2 | [1][2] |

| Molecular Formula | C₄₈H₄₀N₁₃Na₃O₁₃S₃ | [1][2] |

| Molecular Weight | 1172.08 g/mol | [1][2] |

| Appearance | Grey to black powder | [1] |

Solubility Profile

Qualitative Solubility:

| Solvent/Condition | Observation | Reference |

| Water | The trisodium salt configuration suggests water solubility, a critical property for its application in textile dyeing.[2] | |

| Concentrated Sulfuric Acid | Forms a red-purple solution, which yields a black-purple precipitate upon dilution. | [1] |

| Concentrated Hydrochloric Acid | A black precipitate is formed. | [1] |

| Concentrated Sodium Hydroxide Solution | A dark purple precipitate is formed. | [1] |

| Organic Solvents | A product brief for a similar dye, C.I. Direct Black 9, indicates it is slightly soluble in alcohol and insoluble in other organic solvents. This suggests that this compound may have limited solubility in non-polar organic solvents.[3] |

Stability Profile

The stability of a dye is crucial for its storage, application, and the longevity of the colored product. The stability of this compound has been evaluated through fastness ratings, which assess its resistance to various environmental factors.

Fastness Properties:

| Property | Rating (ISO) | Description | Reference |

| Acid Resistance | 4 | Good resistance to acidic conditions. | [1] |

| Alkali Resistance | 4 | Good resistance to alkaline conditions. | [1] |

| Light Fastness | 3-4 | Moderate to good resistance to fading upon exposure to light. | [1] |

| Soaping | 4 | Good resistance to washing with soap. | [1] |

| Water | 4 | Good resistance to water. | [1] |

Degradation:

Azo dyes, including this compound, can be susceptible to degradation under certain conditions. Studies on similar direct black dyes have shown that they can be degraded through processes such as photocatalysis and biological action.[4][5][6] The degradation of azo dyes can sometimes lead to the formation of aromatic amines, which may have toxicological implications.[2]

Experimental Protocols

For researchers requiring precise quantitative data on the solubility and stability of this compound, the following established experimental protocols can be employed.

Solubility Determination Workflow

A common method for determining the solubility of a dye is the equilibrium saturation method.

Methodology:

-

Preparation: An excess amount of this compound is added to a known volume of the solvent of interest in a sealed container.

-

Equilibration: The mixture is agitated at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Separation: The suspension is centrifuged to pellet the undissolved solid. The supernatant is then carefully filtered, typically through a 0.45 µm syringe filter, to remove any remaining particulate matter.

-

Analysis: The concentration of the dissolved dye in the clear filtrate is determined using a suitable analytical technique, such as UV-Vis spectrophotometry (by creating a standard curve) or High-Performance Liquid Chromatography (HPLC).

Stability Testing Workflow

Stability testing typically involves subjecting the dye solution to various stress conditions and monitoring its degradation over time.

Methodology:

-

Preparation: A stock solution of this compound of known concentration is prepared in a suitable solvent.

-

Stress Conditions: The solution is aliquoted into separate containers and subjected to various stress conditions, such as:

-

pH Stability: Adjusting the pH of the solutions to different levels (e.g., acidic, neutral, and basic).

-

Thermal Stability: Storing the solutions at different temperatures (e.g., refrigerated, room temperature, and elevated temperatures).

-

Photostability: Exposing the solutions to a controlled light source, such as a xenon lamp, to simulate sunlight.

-

-

Monitoring: Samples are taken at regular time intervals from each condition.

-

Analysis: The concentration of the remaining dye in each sample is quantified using an analytical method like HPLC, which can also help to identify and quantify degradation products. The rate of degradation can then be calculated to determine the stability under each condition.

Conclusion

This compound is a multi-azo dye with good general fastness properties, making it suitable for a range of applications, primarily in the textile industry. While detailed quantitative data on its solubility in a wide array of solvents and its stability under specific environmental stressors are not extensively reported in public literature, this guide provides the available qualitative information and outlines standard methodologies for researchers to determine these parameters experimentally. A thorough understanding of its solubility and stability is essential for optimizing its use, ensuring product quality, and assessing its environmental impact.

References

- 1. worlddyevariety.com [worlddyevariety.com]

- 2. This compound (6428-38-2) for sale [vulcanchem.com]

- 3. worlddyevariety.com [worlddyevariety.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Biological decolourization of C.I. Direct Black 38 by E. gallinarum - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Spectrophotometric Analysis of C.I. Direct Black 32

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the spectrophotometric analysis of C.I. Direct Black 32, a complex multi-azo dye. Due to the limited availability of specific published data on its molar absorptivity and precise absorption maximum, this document outlines a generalized yet detailed methodology for its characterization and quantification using UV-Visible spectrophotometry.

Introduction to this compound

This compound is a water-soluble dye belonging to the multi-azo class of compounds. Its intricate aromatic structure with multiple azo linkages is responsible for its strong absorption of light in the visible spectrum, resulting in its black color.[1] Accurate quantification of this dye is crucial in various research and industrial applications, including textile manufacturing, wastewater treatment analysis, and potential biomedical applications.

Chemical and Physical Properties:

| Property | Value | Reference |

| C.I. Name | Direct Black 32 | [1] |

| C.I. Number | 35440 | [1] |

| CAS Number | 6428-38-2 | [1] |

| Molecular Formula | C₄₈H₄₀N₁₃Na₃O₁₃S₃ | [1] |

| Molecular Weight | 1172.08 g/mol | [1] |

| Appearance | Grey to black powder | [1] |

Principle of Spectrophotometric Analysis

UV-Visible spectrophotometry is a widely used analytical technique for the quantitative determination of substances that absorb light in the ultraviolet and visible regions of the electromagnetic spectrum. The fundamental principle behind this technique is the Beer-Lambert Law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species and the path length of the light through the solution.

Beer-Lambert Law:

A = εbc

Where:

-

A is the absorbance (unitless)

-

ε (epsilon) is the molar absorptivity or molar extinction coefficient (in L·mol⁻¹·cm⁻¹)

-

b is the path length of the cuvette (typically 1 cm)

-

c is the concentration of the analyte (in mol·L⁻¹)

To perform a quantitative analysis of this compound, it is essential to first determine its wavelength of maximum absorbance (λmax) and its molar absorptivity (ε) at this wavelength.

Experimental Protocol: Determination of λmax and Molar Absorptivity

The following is a generalized experimental protocol for determining the key spectrophotometric parameters for this compound.

3.1. Materials and Equipment

-

This compound (analytical standard grade)

-

Distilled or deionized water (solvent)

-

Volumetric flasks (various sizes)

-

Pipettes (various sizes)

-

Analytical balance

-

UV-Visible spectrophotometer (double beam recommended)

-

Quartz or glass cuvettes (1 cm path length)

3.2. Preparation of Stock and Standard Solutions

-

Stock Solution (e.g., 100 mg/L):

-

Accurately weigh 10.0 mg of this compound powder using an analytical balance.

-

Quantitatively transfer the powder to a 100 mL volumetric flask.

-

Dissolve the dye in a small amount of distilled water and then fill the flask to the mark with distilled water.

-

Stopper the flask and invert it several times to ensure complete dissolution and homogeneity.

-

-

Standard Solutions:

-

Prepare a series of standard solutions by diluting the stock solution. For example, to prepare 1, 2, 4, 6, 8, and 10 mg/L standards, pipette 1, 2, 4, 6, 8, and 10 mL of the 100 mg/L stock solution into separate 100 mL volumetric flasks and dilute to the mark with distilled water.

-

3.3. Determination of Wavelength of Maximum Absorbance (λmax)

-

Turn on the spectrophotometer and allow it to warm up according to the manufacturer's instructions.

-

Select a standard solution of intermediate concentration (e.g., 6 mg/L).

-

Use distilled water as the blank to zero the instrument.

-

Scan the absorbance of the standard solution across the visible spectrum (e.g., 400 nm to 700 nm).

-

The wavelength at which the highest absorbance is recorded is the λmax. While specific data is limited, some sources suggest that related black dyes may have absorbance maxima in the range of 590-610 nm.

3.4. Generation of a Calibration Curve and Determination of Molar Absorptivity (ε)

-

Set the spectrophotometer to the determined λmax.

-

Zero the instrument using the distilled water blank.

-

Measure the absorbance of each of the prepared standard solutions, starting from the least concentrated.

-

Rinse the cuvette with the next standard solution before filling it for measurement.

-

Record the absorbance values for each concentration.

-

Plot a graph of absorbance (A) on the y-axis versus concentration (in mol/L) on the x-axis.

-

The resulting plot should be a straight line passing through the origin, demonstrating adherence to the Beer-Lambert law within this concentration range.

-

Perform a linear regression analysis on the data to obtain the equation of the line (y = mx + c, where c should be close to zero).

-

The slope of the line (m) is equal to the product of the molar absorptivity (ε) and the path length (b). Since the path length is typically 1 cm, the slope is numerically equal to the molar absorptivity.

Quantitative Data (Hypothetical Example):

| Parameter | Symbol | Value | Units |

| Wavelength of Maximum Absorbance | λmax | To be determined | nm |

| Molar Absorptivity | ε | To be determined | L·mol⁻¹·cm⁻¹ |

| Linear Range | To be determined | mg/L or mol/L | |

| Correlation Coefficient | R² | To be determined |

Visualization of Experimental Workflow and Chemical Structure

Experimental Workflow for Spectrophotometric Analysis:

Caption: Workflow for the spectrophotometric analysis of this compound.

Logical Relationship for Quantitative Analysis:

Caption: Relationship of parameters in the Beer-Lambert Law for quantitative analysis.

Conclusion

References

Safety and handling precautions for C.I. Direct Black 32

An In-depth Technical Guide on the Safety and Handling of C.I. Direct Black 32

Disclaimer: This document provides a comprehensive overview of the safety and handling precautions for this compound. The available toxicological data for this specific dye is limited. Therefore, this guide draws upon information from closely related azo dyes, such as C.I. Direct Black 38, and general principles of chemical safety for this class of compounds. It is intended for use by researchers, scientists, and drug development professionals. Always consult the specific Safety Data Sheet (SDS) provided by the supplier before handling this chemical.

Chemical and Physical Properties

This compound is a multi-azo class dye.[1] Key identifying information is summarized in the table below.

| Property | Value | Reference |

| C.I. Name | Direct Black 32 | [1] |

| C.I. Number | 35440 | [1] |

| CAS Registry Number | 6428-38-2 | [1] |

| Molecular Formula | C₄₈H₄₀N₁₃Na₃O₁₃S₃ | [1] |

| Molecular Weight | 1172.08 g/mol | [1] |

| Appearance | Grey to black powder | [1] |

| Solubility | Soluble in water. | |

| Synonyms | Direct Black 2B, Direct Fast Black NRA, Direct Black BO | [1] |

Hazard Identification and Toxicological Profile

As an azo dye, the primary toxicological concern with this compound is the potential for metabolic cleavage of the azo bonds (-N=N-) to form aromatic amines. Some aromatic amines are known or suspected carcinogens. For instance, C.I. Direct Black 38, a related benzidine-based dye, is known to be metabolized to benzidine, a known human carcinogen.[2]

Acute Toxicity: While specific data for this compound is not readily available, related azo dyes are generally considered to have low acute toxicity via ingestion.[3] However, they can cause irritation upon contact.

-

Eye Contact: May cause serious eye irritation.[4]

-

Skin Contact: May cause skin irritation. Some reactive dyes can cause skin sensitization.[5]

-

Inhalation: Inhalation of the powder may cause respiratory tract irritation.[3]

-

Ingestion: May cause gastrointestinal irritation.[3]

Chronic Toxicity: The primary concern for chronic exposure to many azo dyes is their potential carcinogenicity after metabolic reduction to aromatic amines by intestinal or skin bacteria.[3] Studies on C.I. Direct Black 38 have shown it to be a potential human carcinogen.[2]

Environmental Hazards: Azo dyes can be persistent in the environment and may be toxic to aquatic life.[6] Discharge into the environment must be avoided.[4]

Handling and Storage Precautions

Proper handling and storage are crucial to minimize exposure and ensure safety.

Engineering Controls:

-

Handle in a well-ventilated area, preferably in a chemical fume hood, to minimize dust generation and inhalation.[3]

Personal Protective Equipment (PPE): A comprehensive PPE workflow is essential when handling this compound.

Caption: Personal Protective Equipment (PPE) workflow for handling this compound.

Hygiene Practices:

-

Wash hands thoroughly after handling.[3]

-

Do not eat, drink, or smoke in the work area.[3]

-

Remove contaminated clothing and wash it before reuse.[7]

Storage:

-

Store in a cool, dry, well-ventilated area.[3]

-

Keep containers tightly closed.[3]

-

Store away from incompatible materials such as strong oxidizing and reducing agents.[3]

Accidental Release and Disposal Measures

In the event of a spill or the need for disposal, the following procedures should be followed.

Spill Response:

Caption: Spill response plan for this compound.

Disposal:

-

Dispose of waste material in accordance with local, state, and federal regulations.[5] Do not allow the chemical to enter drains.[4]

Experimental Protocols

While specific experimental protocols involving this compound are not detailed in the provided search results, a general protocol for handling a powdered dye in a research setting would involve the following steps:

-

Preparation:

-

Consult the Safety Data Sheet (SDS).

-

Ensure a chemical fume hood is operational.

-

Assemble all necessary PPE.

-

Prepare a designated and contained work area.

-

-

Weighing and Solution Preparation:

-

Tare a suitable container on an analytical balance within the fume hood.

-

Carefully transfer the required amount of this compound powder to the container, avoiding dust generation.

-

Slowly add the desired solvent to the powder while stirring to dissolve.

-

-

Use in Experiment:

-

Utilize the prepared dye solution in the experimental setup, maintaining all engineering controls and PPE.

-

-

Post-Experiment:

-

Decontaminate all equipment that came into contact with the dye.

-

Properly label and store any remaining dye solution.

-

Dispose of all waste materials as per institutional and regulatory guidelines.

-

This guide provides a foundational understanding of the safety and handling precautions for this compound, emphasizing the need for caution due to the limited specific data and the known hazards of the broader class of azo dyes. Researchers should always prioritize safety and adhere to established laboratory safety protocols.

References

- 1. worlddyevariety.com [worlddyevariety.com]

- 2. Benzidine - Based Dyes: Direct Black 38, Direct Brown 95 and Direct Blue 6 Dyes | Occupational Safety and Health Administration [osha.gov]

- 3. benchchem.com [benchchem.com]

- 4. chemicalbook.com [chemicalbook.com]

- 5. datasheets.scbt.com [datasheets.scbt.com]

- 6. afirm-group.com [afirm-group.com]

- 7. researchgate.net [researchgate.net]

C.I. Direct Black 32: A Technical Assessment of Its Role in Scientific Staining

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Introduction to C.I. Direct Black 32

This compound, also known by its Colour Index number 35440, is a multi-azo dye.[1] Such dyes are characterized by the presence of multiple azo groups (-N=N-) which are responsible for their color. Direct dyes are so named because of their ability to directly bind to substrates without the need for a mordant.[2][3]

Chemical and Physical Properties

The fundamental properties of this compound are summarized in the table below. These characteristics are pertinent to its application in industrial dyeing processes.

| Property | Value | Reference |

| C.I. Name | Direct Black 32 | [1] |

| C.I. Number | 35440 | [1] |

| CAS Number | 6428-38-2 | [1] |

| Molecular Formula | C₄₈H₄₀N₁₃Na₃O₁₃S₃ | [1] |

| Molecular Weight | 1172.08 g/mol | [1] |

| Class | Multi-azo | [1] |

| Appearance | Grey to black powder | [1] |

| Solubility | Soluble in water | [4] |

Established Applications of this compound

The primary application of this compound is in the dyeing of textiles, particularly those derived from cellulose such as cotton and viscose.[1][5] It is also used for dyeing silk and for printing on these fabrics.[1] Its properties of high affinity for cellulosic materials and its water solubility make it suitable for these industrial processes.[3][4]

Investigation into Biological Staining Applications

A systematic search of scientific and chemical literature was conducted to identify any use of this compound in biological staining. The search strategy encompassed various terms, including "this compound biological staining," "Direct Black 32 histology," "Direct Black 32 neuroscience," and "C.I. 35440 biological stain." The investigation yielded no evidence of its use in these fields.

The historical development of histological staining was closely linked to textile dyes.[6] However, not all textile dyes are suitable for biological applications. The requirements for a good biological stain are stringent and include specificity for cellular components, stability under microscopic examination, and the ability to provide high-contrast images.

While some direct dyes, such as Trypan Blue, have found a niche in biological research for assessing cell viability, this is not a general characteristic of the entire class of direct dyes.[7] Trypan Blue's utility is based on its ability to be excluded by living cells with intact membranes, a specific property not shared by all direct dyes.[7]

Conclusion on Biological Staining Applications

Based on the comprehensive literature review, it is concluded that this compound has no established application in biological staining. The core requirements of this guide—quantitative data on staining protocols, detailed methodologies for biological experiments, and signaling pathway diagrams—cannot be fulfilled as there are no such applications documented.

Safety and Handling

As with any chemical, this compound should be handled with appropriate safety precautions. The Material Safety Data Sheet (MSDS) for a similar compound, Direct Black 22, indicates that it may cause irritation to the eyes, skin, and respiratory tract and is harmful if swallowed.[8] Users should always consult the specific MSDS for this compound and wear appropriate personal protective equipment, including gloves and safety glasses, when handling the powder form. Work should be conducted in a well-ventilated area to minimize dust inhalation.[8]

Final Remarks

For researchers and professionals in drug development seeking stains for biological applications, it is recommended to consult established resources and databases that specifically catalog certified biological stains. While the historical link between textile and biological dyes is significant, modern biological imaging relies on a specialized and well-characterized palette of stains and fluorochromes designed for high specificity and performance in complex biological systems. This compound does not appear to be a part of this palette.

References

- 1. worlddyevariety.com [worlddyevariety.com]

- 2. Disperse Dyes-Reactive Dyes-Blend Dyes-Cationic Dyes-Acid Dyes-Direct Dyes-Vat Dyes-Basic Dyes-Aite International Trade (Zibo) Co., LTD [sdaite.com]

- 3. dyespigments.net [dyespigments.net]

- 4. Principles And Characteristics Of Direct Dyes - Dyestuffs - News - Sinoever International Co.,Ltd [dyestuffscn.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. kuhlmann-biomed.de [kuhlmann-biomed.de]

- 7. alfa-chemistry.com [alfa-chemistry.com]

- 8. cncolorchem.com [cncolorchem.com]

A Technical Guide to the Historical Use of Direct Black Dyes in Scientific Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

Direct Black dyes, a class of water-soluble anionic azo dyes, have a long history of use, primarily in the textile, paper, and leather industries for their ability to directly stain cellulosic fibers.[1][2] However, their utility has extended into the realm of scientific research, where their unique chemical properties have been exploited for various biological staining applications. This in-depth technical guide explores the historical and scientific applications of key Direct Black dyes, including Direct Black 38 (Chlorazol Black E), Direct Black 22, and Direct Black 80. The guide will delve into their use in histology, neurobiology, particularly in the context of amyloid plaque staining, and the critical toxicological considerations associated with their use. Detailed experimental protocols, quantitative data, and visualizations of experimental workflows and binding mechanisms are provided to offer a comprehensive resource for researchers.

Core Scientific Applications

The primary scientific applications of Direct Black dyes have centered on their strong affinity for certain biological structures, enabling their use as histological and cytological stains.

Histological Staining

Direct Black 38, also known as Chlorazol Black E, has been the most prominently featured of these dyes in historical scientific literature. Its ability to impart a strong, permanent black color to various tissues without the need for a mordant made it a valuable tool for early histologists.

Key Historical Applications of Direct Black 38 (Chlorazol Black E) in Histology:

-

Connective Tissue Staining: Chlorazol Black E was utilized for staining connective tissues, providing clear differentiation of tissue elements.[3]

-

Plant Histology: It found extensive use in botany for staining plant tissues, including root-tip chromosomes and mycorrhizae.[4][5]

-

Mycology: The dye proved effective in staining fungal hyphae within plant tissues.

-

Hematology: It was also employed in staining granulocytic cells in blood smears.[6]

-

Vital Staining: Notably, Chlorazol Black E has been used for the vital staining of Mycoplasma colonies, allowing for their visualization without killing the organisms.[7]

Neurobiology and Amyloid Plaque Detection

A significant area of research where direct dyes have found a niche is in the study of neurodegenerative diseases, particularly Alzheimer's disease. The hallmark pathology of Alzheimer's disease is the extracellular deposition of amyloid-β (Aβ) peptides into insoluble plaques with a characteristic β-sheet structure.[8] Direct dyes, due to their linear and planar molecular structures, can bind to the β-sheet conformation of amyloid fibrils.[1][9] This binding event is the basis for their use in identifying amyloid plaques in brain tissue sections.[10][11]

While Congo Red has traditionally been the "gold standard" for amyloid staining, other direct dyes, including hypothetically Direct Black 80, have been explored due to their similar structural properties.[3][12] The binding of these dyes to amyloid fibrils results in a characteristic birefringence when viewed under polarized light, appearing as an "apple-green" color, which is a key diagnostic feature.[1]

Quantitative Data

Quantitative data on the performance of Direct Black dyes in scientific applications is crucial for reproducibility and comparison. The following tables summarize key chemical and physical properties, as well as toxicity data for prominent Direct Black dyes.

| Property | Direct Black 38 (Chlorazol Black E) | Direct Black 22 | Direct Black 80 |

| C.I. Name | Direct Black 38 | Direct Black 22 | Direct Black 80 |

| C.I. Number | 30235 | 35435 | 31600 |

| CAS Number | 1937-37-7 | 6473-13-8 | 8003-69-8 |

| Molecular Formula | C₃₄H₂₅N₉Na₂O₇S₂ | C₄₄H₃₂N₁₃Na₃O₁₁S₃ | C₃₆H₂₃N₈Na₃O₁₁S₃ |

| Molecular Weight | 781.7 g/mol | 1083.97 g/mol | 908.8 g/mol |

| Chemical Class | Benzidine-based Azo Dye | Multi-azo Dye | Trisazo Dye |

| Appearance | Black powder | Blue-gray powder | Bluish-black to black powder |

| Solubility in Water | Soluble | Soluble | Soluble |

Table 1: Chemical and Physical Properties of Key Direct Black Dyes. [13][14][15]

| Dye | Organism | Exposure Route | Dose/Concentration | Observed Effects |

| Direct Black 38 | Rats | Oral (drinking water) | 0.04% | Compromised immunological competence, increased mortality.[16] |

| Direct Black 38 | Rhesus Monkeys | Ingestion | Not specified | Metabolized to benzidine and monoacetyl benzidine, detected in urine.[17] |

| Direct Black 38 | Rats (Fischer 344) | Oral | Not specified | Carcinogenic in both sexes.[16] |

| Direct Brown 95 | Rats (Fischer 344) | Oral | Not specified | Carcinogenic in female rats.[16] |

| Direct Blue 6 | Rats (Fischer 344) | Oral | Not specified | Carcinogenic in both sexes.[16] |

Table 2: Summary of In Vivo Toxicity Data for Benzidine-Based Dyes.

Experimental Protocols

This section provides detailed methodologies for key historical and potential research applications of Direct Black dyes.

Protocol 1: General Histological Staining with Chlorazol Black E (Direct Black 38)

This protocol is a generalized procedure for staining paraffin-embedded tissue sections.

Materials:

-

Paraffin-embedded tissue sections on glass slides

-

Xylene

-

Ethanol (100%, 95%, 70%)

-

Distilled water

-

1% aqueous Chlorazol Black E solution

-

Mounting medium

Procedure:

-

Deparaffinization and Rehydration:

-

Immerse slides in two changes of xylene for 5 minutes each.

-

Hydrate sections by passing through descending grades of ethanol (100%, 95%, 70%) for 2 minutes each.

-

Rinse in distilled water.

-

-

Staining:

-

Immerse slides in 1% aqueous Chlorazol Black E solution for approximately 2 hours.[4]

-

-

Washing and Dehydration:

-

Wash slides thoroughly in distilled water.

-

Dehydrate sections by passing through ascending grades of ethanol (70%, 95%, 100%) for 2 minutes each.

-

-

Clearing and Mounting:

-

Clear sections in two changes of xylene for 3 minutes each.

-

Mount coverslips using a suitable mounting medium.

-

Expected Results:

-

Various tissue elements will be stained in shades of black, green, or yellowish-green, providing sharp differentiation.[3]

Protocol 2: Hypothetical Staining of Amyloid Plaques with Direct Black 80

This protocol is an investigational method adapted from established procedures for other direct dyes like Congo Red.[3]

Materials:

-

Formalin-fixed, paraffin-embedded brain tissue sections from a model of Alzheimer's disease.

-

Xylene

-

Ethanol (100%, 95%, 80%, 70%)

-

Distilled water

-

Alkaline sodium chloride solution (Saturated NaCl in 80% ethanol with 0.1% NaOH)

-

Direct Black 80 staining solution (e.g., 0.5% in alkaline sodium chloride solution)

-

Polarizing microscope

Procedure:

-

Deparaffinization and Rehydration:

-

Deparaffinize and rehydrate tissue sections as described in Protocol 1.

-

-

Staining:

-

Incubate slides in the Direct Black 80 staining solution for 20-30 minutes at room temperature.[3]

-

-

Differentiation and Washing:

-

Briefly rinse in 80% ethanol to remove excess dye.

-

Wash in running tap water for 5 minutes.

-

-

Dehydration, Clearing, and Mounting:

-

Dehydrate, clear, and mount the sections as described in Protocol 1.

-

Expected Results:

-

Under bright-field microscopy, amyloid plaques may appear black or dark blue/green.

-

Under polarized light, amyloid deposits are expected to exhibit apple-green birefringence.[3]

Protocol 3: In Vitro Cytotoxicity Assay for Benzidine-Based Dyes

This protocol provides a general framework for assessing the cytotoxicity of a benzidine-based dye like Direct Black 38 in a cell culture model.

Materials:

-

Human hepatoma cell line (e.g., HepG2)

-

Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS) and antibiotics

-

96-well cell culture plates

-

Direct Black 38 solution (sterile, various concentrations)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

DMSO (Dimethyl sulfoxide)

-

Plate reader

Procedure:

-

Cell Seeding:

-

Seed HepG2 cells into a 96-well plate at a density of 1 x 10⁴ cells per well and incubate for 24 hours to allow for cell attachment.

-

-

Dye Exposure:

-

Prepare a series of dilutions of Direct Black 38 in cell culture medium.

-

Remove the old medium from the wells and replace it with the medium containing different concentrations of the dye. Include a vehicle control (medium without dye).

-

Incubate the cells for 24, 48, and 72 hours.

-

-

MTT Assay:

-

After the incubation period, add MTT solution to each well and incubate for 4 hours at 37°C.

-

Remove the MTT solution and add DMSO to each well to dissolve the formazan crystals.

-

-

Data Acquisition:

-

Measure the absorbance at 570 nm using a plate reader.

-

Calculate cell viability as a percentage of the control.

-

Expected Results:

-

A dose- and time-dependent decrease in cell viability is expected, indicating the cytotoxic effect of the dye.

Visualizations: Workflows and Mechanisms

The following diagrams, created using the DOT language for Graphviz, illustrate key experimental workflows and the proposed mechanism of action for Direct Black dyes in scientific research.

Caption: Workflow for Amyloid Plaque Staining with Direct Black Dyes.

Caption: Mechanism of Direct Dye Binding to Amyloid Fibrils.

Caption: Workflow for In Vitro Cytotoxicity Assessment of Direct Black Dyes.

Toxicological Considerations and the Decline in Use

A critical aspect of the history of Direct Black dyes in research is the understanding of their toxicity. Many direct dyes, including the widely used Direct Black 38, are benzidine-based.[4][18] Benzidine is a known human carcinogen, and studies have shown that benzidine-based dyes can be metabolized in the body to release free benzidine.[17][19] This metabolic activation, often carried out by azoreductases present in the liver and gut microbiota, raised significant safety concerns.

The carcinogenicity of benzidine-based dyes has been demonstrated in animal studies, leading to an increased risk of bladder and liver cancer.[16] These findings led to a significant decline in the use of benzidine-based dyes in industrial applications and a more cautious approach to their use in research laboratories. The handling of these dyes now requires strict safety protocols to minimize exposure through inhalation, ingestion, or skin contact.[18]

Conclusion

Direct Black dyes, originating from the textile industry, have carved a unique, albeit complex, niche in the history of scientific research. Their utility as histological stains, particularly Chlorazol Black E (Direct Black 38), provided valuable tools for early biological investigations. The structural similarity of these dyes to established amyloid-binding compounds suggests a potential, though not extensively explored, application in the study of neurodegenerative diseases. However, the significant toxicological risks associated with benzidine-based Direct Black dyes have rightfully curtailed their widespread use.

This guide serves as a comprehensive technical resource, providing researchers with the historical context, detailed methodologies, and critical safety information necessary to understand the legacy of Direct Black dyes in science. While their use has diminished, the principles of their interactions with biological structures continue to inform the development of new and safer molecular probes for research and diagnostics. Future research in this area will likely focus on developing non-toxic analogs that retain the beneficial staining properties of these historical dyes.

References

- 1. stainsfile.com [stainsfile.com]

- 2. directblack-22.com [directblack-22.com]

- 3. benchchem.com [benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. Brain virtual histology with X-ray phase-contrast tomography Part II:3D morphologies of amyloid-β plaques in Alzheimer’s disease models - PMC [pmc.ncbi.nlm.nih.gov]

- 6. stainsfile.com [stainsfile.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. biospective.com [biospective.com]

- 9. Exploring β-Sheet Structure and Interactions with Chemical Model Systems - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Histological Staining of Amyloid and Pre-Amyloid Peptides and Proteins in Mouse Tissue - PMC [pmc.ncbi.nlm.nih.gov]

- 11. What are the staining methods for identifying amyloid in tissue sections? | AAT Bioquest [aatbio.com]

- 12. benchchem.com [benchchem.com]

- 13. worlddyevariety.com [worlddyevariety.com]

- 14. C.I. Direct Black 80 | C36H23N8Na3O11S3 | CID 24668 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 15. Direct Dyes: Properties and Applications of Direct Black 22 [primachemicals.com]

- 16. stacks.cdc.gov [stacks.cdc.gov]

- 17. sdc.org.uk [sdc.org.uk]

- 18. industrialchemicals.gov.au [industrialchemicals.gov.au]

- 19. HEALTH EFFECTS - Toxicological Profile for Benzidine - NCBI Bookshelf [ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for C.I. Direct Black 32 in Histological Staining

For Researchers, Scientists, and Drug Development Professionals

Introduction

C.I. Direct Black 32, identified by the Colour Index Number 35440 and CAS Number 6428-38-2, is a multi-azo direct dye.[1] While primarily utilized in the textile industry for dyeing cellulosic fibers, its properties as a direct dye suggest potential applications in histological staining.[1][2] Direct dyes are characterized by their linear molecular structure and the presence of sulfonate groups, which facilitate non-covalent binding to linear molecules in tissues, such as collagen and amyloid fibrils, through hydrogen bonding and van der Waals forces. This document provides a proposed protocol for the use of this compound in histological applications, based on the general principles of direct dye staining. It is important to note that this is a suggested starting point and will likely require optimization for specific tissue types and target structures.

Principle of Staining

Direct dyes, like this compound, are anionic dyes that can bind to tissue components without the need for a mordant. Their elongated structure allows them to align with and bind to linear, ordered protein structures. This characteristic makes them potentially useful for the demonstration of collagen fibers, similar to Sirius Red, or for the detection of amyloid deposits, analogous to Congo Red. The selective staining is dependent on the organized, repeating structure of the target molecules.

Physicochemical Data of this compound

| Property | Value | Reference |

| C.I. Number | 35440 | [1] |

| CAS Number | 6428-38-2 | [1][2] |

| Molecular Formula | C₄₈H₄₀N₁₃Na₃O₁₃S₃ | [1] |

| Molecular Weight | 1172.08 g/mol | [1] |

| Appearance | Grey to black powder | [1] |

| Solubility | Soluble in water | [1] |

Proposed Experimental Protocol

This protocol is a suggested methodology for the application of this compound for staining paraffin-embedded tissue sections. Researchers should validate and optimize the protocol for their specific experimental needs.

Reagents and Materials

-

This compound (C.I. 35440)

-

Distilled water

-

Picric acid, saturated aqueous solution (for collagen staining)

-

Sodium chloride (NaCl)

-

Sodium hydroxide (NaOH)

-

Ethanol (100%, 95%, 80%, 70%)

-

Xylene or xylene substitute

-

Nuclear counterstain (e.g., Mayer's Hematoxylin)

-

Mounting medium

-

Coplin jars or staining dishes

-

Microscope slides with paraffin-embedded tissue sections

-

Filter paper

Solution Preparation

1. Stock Staining Solution (0.5% w/v):

-

Dissolve 0.5 g of this compound in 100 mL of distilled water.

-

Gentle heating may be required to fully dissolve the dye. Cool to room temperature.

-

Filter the solution before use.

2. Working Staining Solution for General Connective Tissue:

-

To 100 mL of the stock solution, add 1 mL of a 1% (w/v) sodium hydroxide solution to make it alkaline.

-

This solution should be prepared fresh.

3. Picro-Direct Black Solution for Collagen Staining (similar to Picro-Sirius Red):

-

Dissolve 0.1 g of this compound in 100 mL of saturated aqueous picric acid.

-

Stir until fully dissolved. Filter before use.

Staining Procedure

-

Deparaffinization and Rehydration:

-

Immerse slides in two changes of xylene for 5 minutes each.

-

Transfer through two changes of 100% ethanol for 3 minutes each.

-

Transfer through 95% ethanol for 2 minutes.

-

Transfer through 70% ethanol for 2 minutes.

-

Rinse in running tap water for 5 minutes.

-

Place in distilled water.

-

-

Nuclear Counterstaining (Optional):

-

Immerse slides in Mayer's Hematoxylin for 3-5 minutes.

-

Rinse in running tap water until the water runs clear.

-

"Blue" the sections in Scott's tap water substitute or alkaline tap water for 1-2 minutes.

-

Rinse in running tap water for 5 minutes.

-

-

This compound Staining:

-

For General Connective Tissue: Immerse slides in the working staining solution for 15-30 minutes. Staining time may require optimization.

-

For Collagen Fibers: Immerse slides in the Picro-Direct Black solution for 60 minutes.

-

-

Rinsing and Differentiation:

-

Rinse slides briefly in distilled water to remove excess stain.

-

For the Picro-Direct Black stain, follow with a rinse in acidified water (0.5% acetic acid) to differentiate.

-

-

Dehydration and Clearing:

-

Dehydrate the sections through graded alcohols: 95% ethanol (2 changes, 2 minutes each) and 100% ethanol (2 changes, 2 minutes each).

-

Clear in two changes of xylene for 3 minutes each.

-

-

Mounting:

-

Apply a coverslip using a permanent mounting medium.

-

Expected Results

-

General Connective Tissue Protocol: Connective tissue elements, such as collagen, may appear black or dark grey. Nuclei (if counterstained) will be blue/purple.

-

Picro-Direct Black Protocol: Collagen fibers are expected to be stained black. Muscle and cytoplasm should appear yellow from the picric acid. Nuclei will be blue/purple.

When viewed under polarized light, stained collagen fibers may exhibit birefringence, appearing as bright structures against a dark background. This should be confirmed experimentally.

Logical Workflow for Staining Protocol

Caption: General workflow for this compound staining of paraffin sections.

Troubleshooting

| Issue | Possible Cause | Suggested Solution |

| Weak Staining | Staining time too short. | Increase incubation time in the this compound solution. |

| Dye solution too old or depleted. | Prepare fresh staining solution. | |

| Incorrect pH of staining solution. | Ensure the staining solution is alkaline for the general protocol. | |

| Overstaining | Staining time too long. | Decrease incubation time. |

| Insufficient rinsing. | Ensure adequate rinsing after the staining step. | |

| Precipitate on Section | Dye solution not filtered. | Filter the staining solution immediately before use. |

| Slides allowed to dry out. | Keep slides wet throughout the staining procedure. | |

| Uneven Staining | Incomplete deparaffinization. | Use fresh xylene and ensure adequate time in deparaffinization steps. |

| Uneven application of reagents. | Ensure slides are fully and evenly immersed in all solutions. |

Safety Precautions

Handle this compound powder in a well-ventilated area or under a fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid inhalation of the dye powder and contact with skin and eyes. Consult the Safety Data Sheet (SDS) for detailed safety information.

Conclusion

This compound presents a potential, though not yet established, tool for histological staining, particularly for connective tissue components like collagen. The provided protocol is a foundational guide for researchers to begin exploring its applications. It is imperative that this protocol be optimized and validated for specific research needs. Further investigation, including comparisons with standard methods like Picro-Sirius Red and Congo Red, is necessary to fully characterize the staining properties and specificity of this compound in biological tissues.

References

Application Notes and Protocols for Staining Cotton Cellulose Fibers with C.I. Direct Black 32

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the use of C.I. Direct Black 32 for staining cotton cellulose fibers. This document includes detailed information on the dye's properties, the mechanism of staining, experimental protocols for optimal staining, and the influence of key parameters on dyeing performance.

Introduction to this compound and its Application

This compound, also known by its Colour Index number 35440, is a multi-azo direct dye used for dyeing cellulosic fibers such as cotton.[1] Direct dyes are water-soluble anionic compounds that can be applied directly to cotton fibers from an aqueous solution, typically containing an electrolyte.[2] The affinity of direct dyes for cellulose is attributed to non-covalent interactions, including hydrogen bonding and van der Waals forces.[2] This makes the staining process relatively straightforward, although the wash fastness of the resulting color can be moderate. After-treatments can be employed to improve this property.

Principle of Staining Cotton Cellulose with this compound

The staining of cotton cellulose fibers with this compound is a physical adsorption process. In an aqueous solution, both the anionic dye molecules and the surface of the cotton fibers carry a negative charge, leading to electrostatic repulsion. To overcome this repulsion and facilitate dye uptake, an electrolyte, such as sodium chloride (NaCl) or sodium sulfate (Na₂SO₄), is added to the dyebath. The positively charged sodium ions (Na⁺) from the salt neutralize the negative charge on the cellulose surface, allowing the anionic dye molecules to approach and bind to the fiber through hydrogen bonds and van der Waals forces.[2]

The efficiency of this staining process is influenced by several key parameters, including the concentration of the electrolyte, the temperature of the dyebath, and the pH of the solution.

Quantitative Data on Staining Parameters

Table 1: Effect of Salt (NaCl) Concentration on Color Strength (K/S)

| Salt Concentration (g/L) | Color Strength (K/S) |

| 0 | Low |

| 10 | Moderate |

| 20 | High |

| 30 | Very High |

| 40 | Very High (Plateau) |

Note: The K/S value is a measure of the color strength on the dyed fabric, calculated from its reflectance.

Table 2: Effect of Temperature on Color Strength (K/S)

| Temperature (°C) | Color Strength (K/S) |

| 40 | Low |

| 60 | Moderate |

| 80 | High |

| 95 | Optimal |

| 110 | May Decrease |

Table 3: Effect of pH on Color Strength (K/S)

| pH | Color Strength (K/S) |

| 4 | Low |

| 6 | Moderate |

| 7-8 | Optimal |

| 10 | Moderate |

| 12 | Low |

Experimental Protocols

The following protocols provide a detailed methodology for staining cotton cellulose fibers with this compound in a laboratory setting.

Protocol 1: General Staining Procedure

Materials:

-

This compound (C.I. 35440)

-

Scoured and bleached 100% cotton cellulose fibers

-

Sodium chloride (NaCl) or Sodium sulfate (Na₂SO₄)

-

Distilled or deionized water

-

Laboratory-grade beakers or dyeing tubes

-

Heating and stirring apparatus (e.g., magnetic stirrer with hotplate, water bath)

-

Spectrophotometer for measuring dye exhaustion (optional)

-

Color measurement instrument (spectrophotometer or colorimeter) for K/S values

Procedure:

-

Preparation of Dye Stock Solution: Prepare a 1% (w/v) stock solution of this compound by dissolving 1 g of the dye powder in 100 mL of hot distilled water. Stir until fully dissolved.

-

Dye Bath Preparation:

-

Calculate the required volume of the dye stock solution based on the desired shade percentage (e.g., for a 1% shade on a 5 g cotton sample, use 5 mL of the 1% stock solution).

-

Prepare the dyebath in a beaker with the calculated amount of dye stock solution and distilled water to achieve a specific liquor ratio (e.g., 1:20, meaning 20 mL of water for every 1 g of fabric). For a 5 g sample, the total volume would be 100 mL.

-

Add the required amount of electrolyte (e.g., 20 g/L NaCl).

-

-

Staining Process:

-

Pre-wet the cotton cellulose fibers in distilled water.

-

Introduce the pre-wetted cotton fibers into the dyebath at room temperature (approximately 25°C).

-

Begin stirring and gradually raise the temperature of the dyebath to 95°C over 20-30 minutes.

-

Maintain the temperature at 95°C for 60 minutes, with continuous stirring to ensure even staining.

-

-

After-treatment:

-

After 60 minutes, turn off the heat and allow the dyebath to cool to approximately 60°C.

-

Remove the stained cotton fibers from the dyebath and rinse thoroughly with cold running water until the water runs clear.

-

Perform a soaping treatment to remove any unfixed dye. Wash the fibers in a solution containing 2 g/L of a non-ionic detergent at 60°C for 15 minutes.

-

Rinse the fibers again with hot water followed by cold water.

-

Squeeze out the excess water and allow the fibers to air dry or dry in an oven at a temperature not exceeding 100°C.

-

Protocol 2: Determination of Optimal Salt Concentration

Objective: To determine the effect of electrolyte concentration on the color strength of cotton fibers stained with this compound.

Procedure:

-

Prepare a series of dyebaths as described in Protocol 1, each with a different concentration of NaCl (e.g., 0 g/L, 5 g/L, 10 g/L, 20 g/L, 30 g/L, and 40 g/L).

-

Maintain all other parameters constant:

-

Dye concentration: 1% on the weight of fabric (owf)

-

Liquor ratio: 1:20

-

Staining temperature: 95°C

-

Staining time: 60 minutes

-

-

Stain the cotton fiber samples in each dyebath following the procedure outlined in Protocol 1.

-

After drying, measure the color strength (K/S) of each sample using a spectrophotometer or colorimeter.

-

Plot the K/S values against the salt concentration to determine the optimal concentration.

Protocol 3: Determination of Optimal Staining Temperature

Objective: To determine the effect of temperature on the color strength of cotton fibers stained with this compound.

Procedure:

-

Prepare identical dyebaths as described in Protocol 1, using the optimal salt concentration determined in Protocol 2.

-

Conduct the staining process at different temperatures (e.g., 40°C, 60°C, 80°C, 95°C, and 110°C).

-

Maintain all other parameters constant:

-

Dye concentration: 1% owf

-

Liquor ratio: 1:20

-

Salt concentration: Optimal value from Protocol 2

-

Staining time: 60 minutes

-

-

Stain the cotton fiber samples at each temperature following the procedure outlined in Protocol 1.

-

After drying, measure the color strength (K/S) of each sample.

-

Plot the K/S values against the temperature to determine the optimal staining temperature.

Visualizations

The following diagrams illustrate the key processes and relationships in the staining of cotton cellulose fibers with this compound.

References

Application Notes and Protocols for C.I. Direct Black 32 Staining Solutions

For Researchers, Scientists, and Drug Development Professionals

Introduction

C.I. Direct Black 32 (C.I. 35440; CAS No. 6428-38-2) is a multi-azo dye traditionally used in the textile and paper industries for its strong affinity for cellulosic materials.[1] While not a certified biological stain, its properties as a direct dye suggest potential utility in histological and cytological applications, particularly for demonstrating specific tissue components. Direct dyes are anionic compounds that bind to tissues through non-covalent interactions like hydrogen bonding and van der Waals forces.[2] Their elongated molecular structure is thought to facilitate alignment with and binding to linear molecules such as collagen and amyloid fibrils.[2]

These application notes provide investigational protocols for the preparation and use of this compound staining solutions, adapted from established methods for other direct dyes. Researchers should note that these protocols are a starting point and require optimization and validation for specific research applications.

Data Presentation

The following tables summarize the quantitative data for two potential staining solution preparations.

Table 1: Staining Solution Composition

| Component | Protocol 1 (Picro-Direct Black 32) | Protocol 2 (Alkaline-Salt Direct Black 32) |

| This compound | 0.1 g | 0.5 g |

| Saturated Aqueous Picric Acid | 100 ml | - |

| 80% Ethanol | - | 100 ml |

| Sodium Chloride (NaCl) | - | To saturation |

| 1% Sodium Hydroxide (NaOH) | - | A few drops (to make alkaline) |

Table 2: Staining Protocol Parameters

| Step | Protocol 1 | Protocol 2 |

| Staining Time | 60 - 90 minutes | 20 - 30 minutes |

| Rinsing Solution | Acidified Water (0.5% glacial acetic acid in distilled water) | 80% Ethanol |

| Counterstaining | Hematoxylin Solution | Hematoxylin Solution |

Experimental Protocols

Safety Precautions

Before handling any chemicals, consult the relevant Safety Data Sheets (SDS). This compound is a chemical substance and should be handled with appropriate personal protective equipment (PPE), including gloves, lab coat, and eye protection.[3][4] Work in a well-ventilated area and avoid inhalation of dust or contact with skin and eyes.[4]

Protocol 1: Picro-Direct Black 32 Staining for Collagen (Investigational)

This protocol is adapted from methods for Picrosirius Red staining and may selectively stain collagen fibers.

Materials:

-

This compound (CAS No. 6428-38-2)

-

Picric acid, saturated aqueous solution

-

Distilled water

-

Glacial acetic acid

-

Hematoxylin solution (e.g., Mayer's or Harris')

-

Xylene

-

Ethanol (absolute, 95%, 70%)

-

Mounting medium

Solutions:

-

Staining Solution (0.1% this compound in Picric Acid): Dissolve 0.1 g of this compound in 100 ml of saturated aqueous picric acid.

-

Acidified Water: Add 0.5 ml of glacial acetic acid to 100 ml of distilled water.

Procedure:

-

Deparaffinize and rehydrate tissue sections to distilled water.

-

Stain with the Picro-Direct Black 32 solution for 60-90 minutes.

-